

# Brilanestrant (GDC-0810) Application Note

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Brilanestrant

CAS No.: 1365888-06-7

Cat. No.: S548679

Get Quote

This document provides a consolidated overview of **Brilanestrant**'s pharmacological profile and key experimental protocols based on preclinical and clinical data.

## Introduction

**Brilanestrant** (GDC-0810, ARN-810) is an oral selective estrogen receptor degrader (SERD) developed for treating estrogen receptor-positive (ER+) breast cancer [1]. It acts as a pure ER antagonist, potently binding to the ER $\alpha$ , inducing its degradation, and inhibiting cancer cell proliferation [2] [3]. Its oral bioavailability addresses a key limitation of the first-generation SERD, fulvestrant, which requires intramuscular injection [1].

## Key Pharmacokinetic and Pharmacodynamic Properties

The tables below summarize core quantitative data for **Brilanestrant**.

Table 1: Binding and Cellular Activity Profile of **Brilanestrant**

| Parameter                               | Value  | Experimental Context                    |
|-----------------------------------------|--------|-----------------------------------------|
| ER $\alpha$ Binding (IC <sub>50</sub> ) | 6.1 nM | Cell-free competitive binding assay [3] |
| ER $\beta$ Binding (IC <sub>50</sub> )  | 8.8 nM | Cell-free competitive binding assay [3] |

| Parameter                                      | Value  | Experimental Context                        |
|------------------------------------------------|--------|---------------------------------------------|
| ER- $\alpha$ Degradation (EC <sub>50</sub> )   | 0.7 nM | MCF-7 cells (In-cell Western) [2] [3]       |
| Cell Viability (IC <sub>50</sub> )             | 2.5 nM | MCF-7 cells (5-day assay) [2] [3]           |
| Transcriptional Antagonism (IC <sub>50</sub> ) | 2 nM   | MCF-7 cells (Luciferase reporter assay) [2] |

Table 2: In Vivo Pharmacokinetics and Efficacy

| Parameter              | Findings                            | Context                                                       |
|------------------------|-------------------------------------|---------------------------------------------------------------|
| Oral Bioavailability   | 40% - 60%                           | Across species (preclinical) [2] [3]                          |
| Plasma Protein Binding | >99.5%                              | Across species (preclinical) [3]                              |
| In Vivo Efficacy       | Substantial tumor-growth inhibition | Tamoxifen-sensitive MCF-7 xenograft model (3 mg/kg, p.o.) [2] |
| In Vivo Efficacy       | >50% tumor regression               | MCF-7 xenograft model (100 mg/kg/day, p.o.) [2]               |

## Experimental Protocols

Here are detailed methodologies for key assays used to characterize **Brilanestrant**.

**Protocol 1: In-Cell Western Assay for ER $\alpha$  Degradation** This protocol measures **Brilanestrant**'s ability to induce degradation of the estrogen receptor in cells [3].

- **Cell Line:** MCF-7 human breast cancer cells.
- **Culture:** Maintain cells in phenol red-free RPMI medium supplemented with 5% charcoal-dextran stripped FBS, 20 mM HEPES, and Non-Essential Amino Acids (NEAA).
- **Seeding:** Trypsinize, wash, and adjust cell concentration to 200,000 cells/mL. Seed 16  $\mu$ L (3,200 cells) into each well of a poly-D-lysine coated 384-well plate.
- **Incubation:** Incubate seeded plates at 37°C for 4 days to allow cell adhesion and growth.

- **Compound Treatment:** On day 4, prepare a serial dilution of **Brilanestrant** (e.g., 10-point, 1:5 dilution). Add 16  $\mu\text{L}$  of compound to cells for a final concentration typically ranging from  $10^{-5}$  M to  $5.12 \times 10^{-12}$  M. Include appropriate controls.
- **Incubation with Compound:** Incubate for 4 hours.
- **Fixation:** Add 16  $\mu\text{L}$  of 30% formalin to each well (10% final concentration) and incubate for 20 minutes at room temperature.
- **Permeabilization and Blocking:** Wash twice with PBS containing 0.1% Tween-20. Permeabilize cells with 50  $\mu\text{L}$ /well of PBS with 0.1% Triton X-100 for 15 minutes. Decant, add LI-COR blocking buffer, and incubate overnight at 4°C.
- **Antibody Staining:** Decant blocking buffer and incubate with primary antibody (SP1 anti-ER rabbit monoclonal antibody, 1:1000 dilution in blocking buffer with 0.1% Tween-20) overnight at 4°C.
- **Detection:** Wash to remove unbound antibody. Incubate with secondary antibody (LI-COR goat anti-rabbit IRDye 800CW, 1:1000) and DRAQ5 DNA dye for 60-90 minutes at room temperature.
- **Analysis:** Wash plates and scan on a LI-COR Odyssey infrared imaging system. Normalize ER $\alpha$  signal to the DNA dye signal for quantification.

**Protocol 2: Clinical Trial Design (NCT01823835)** This was a multi-institution, open-label, phase Ia/Ib/IIa study designed to evaluate the safety and efficacy of **Brilanestrant** [4].

- **Objective:** To assess the safety, pharmacokinetics, and proof-of-concept of GDC-0810 as a single agent and in combination with palbociclib and/or an LHRH agonist in women with locally advanced or metastatic ER+ breast cancer.
- **Study Arms:**
  - **Phase Ia (Dose Escalation):** GDC-0810 single agent administered orally once or twice daily in fasting or non-fasting states. Doses tested included 100 mg, 200 mg, 400 mg, 600 mg, and 800 mg.
  - **Phase Ib (Combination):** GDC-0810 (e.g., 400 mg) combined with palbociclib (125 mg) and/or an LHRH agonist.
  - **Phase IIa (Dose Expansion):** GDC-0810 at 600 mg once daily in participants previously treated with an aromatase inhibitor, with or without prior fulvestrant, and with or without confirmed ESR1 mutations.
- **Key Endpoints:** Dose-limiting toxicities (DLTs), recommended Phase II dose (RP2D), safety, tolerability, pharmacokinetics, and anti-tumor activity.

## Visualizing SERD Mechanism and Clinical Workflow

The following diagrams illustrate the molecular mechanism of **Brilanestrant** and the flow of its key clinical trial.



[Click to download full resolution via product page](#)

Diagram 1: **Brilanestrant**'s mechanism of action. **Brilanestrant** binds the estrogen receptor (ER), inhibiting dimerization and recruitment to DNA. It induces a conformational change that targets the receptor for proteasomal degradation, thereby blocking gene transcription and cancer cell proliferation [1].



Click to download full resolution via product page

Diagram 2: Clinical trial workflow for **Brilanestrant** (NCT01823835). The study progressed from a single-agent dose escalation phase to evaluate combinations, culminating in a dose expansion phase to further assess safety and efficacy [4].

## Key Considerations for Researchers

- **Metabolic Stability:** **Brilanestrant** is a low-clearance molecule with minimal inhibition against major CYP enzymes like CYP1A2, CYP2D6, and CYP3A4 ( $IC_{50} > 20 \mu M$ ), though it potently inhibits CYP2C8 ( $IC_{50} < 0.1 \mu M$ ) [3].
- **Clinical Status:** It is important to note that the clinical development of **Brilanestrant** was terminated [4]. Nonetheless, the data generated provides valuable insights for the development of other oral SERDs.

## Conclusion

**Brilanestrant** represents a significant effort in developing oral SERDs with a favorable pharmacokinetic profile and potent ER degradation activity. The protocols and data summarized here serve as a reference for researchers in the ongoing development of novel endocrine therapies for breast cancer.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Oral Selective Estrogen Receptor Degraders (SERDs) as a ... [pmc.ncbi.nlm.nih.gov]
2. Brilanestrant (ARN-810) | Estrogen Receptor Degradation [medchemexpress.com]
3. Brilanestrant (GDC-0810) | Estrogen/progestogen ... [selleckchem.com]

4. Clinical Trial: NCT01823835 [mycancergenome.org]

To cite this document: Smolecule. [Brilanestrant (GDC-0810) Application Note]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548679#brilanestrant-pharmacokinetics-study>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)